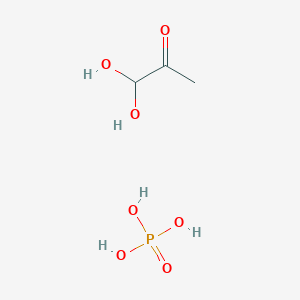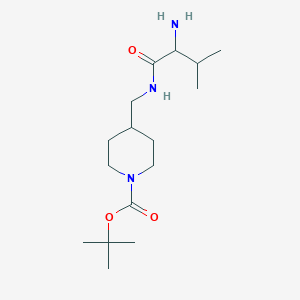![molecular formula C28H46O B14796945 (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is notable for its intricate stereochemistry and the presence of multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the side chains and functional groups. Key steps may include:
Cyclization reactions: to form the core structure.
Alkylation and acylation reactions: to introduce the side chains.
Hydrogenation and reduction reactions: to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to ensure high purity of the final product.
Automation and process control: to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the side chains can be reduced to single bonds.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Saturated hydrocarbons.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Modulating their activity and triggering downstream signaling pathways.
Inhibit enzymes: Affecting metabolic processes and biochemical reactions.
Alter gene expression: Influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Steroids: Share a similar cyclopenta[a]phenanthrene core structure.
Terpenoids: Contain similar side chains and functional groups.
Polycyclic aromatic hydrocarbons: Have comparable ring structures.
Uniqueness
Stereochemistry: The specific configuration of the compound contributes to its unique biological and chemical properties.
Functional Groups: The presence of multiple functional groups allows for diverse chemical reactivity and interactions.
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/t19?,20?,22?,23?,24?,25?,26?,27-,28+/m0/s1 |
InChI Key |
OILXMJHPFNGGTO-MRKRQMONSA-N |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)
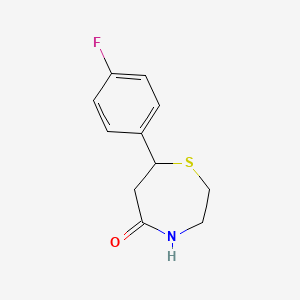
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
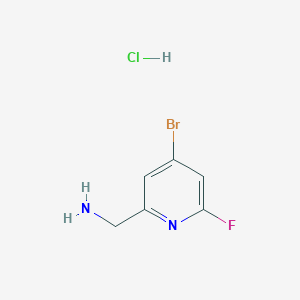

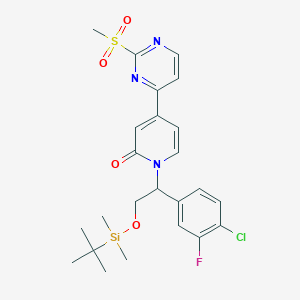

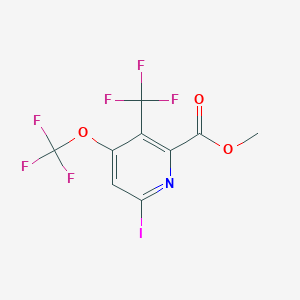
![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
